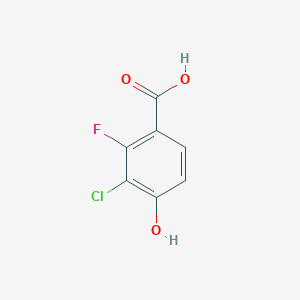

3-Chloro-2-fluoro-4-hydroxybenzoic acid

CAS No.: 860296-15-7

Cat. No.: VC16230067

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860296-15-7 |

|---|---|

| Molecular Formula | C7H4ClFO3 |

| Molecular Weight | 190.55 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-4-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12) |

| Standard InChI Key | DQHFMFNAWOVOLE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-chloro-2-fluoro-4-hydroxybenzoic acid, reflects its substitution pattern:

-

Chlorine at position 3

-

Fluorine at position 2

-

Hydroxyl group at position 4

-

Carboxylic acid at position 1

Its molecular structure is represented by the SMILES string: O=C(O)C1=CC(=C(C(O)=C1F)Cl. The presence of electron-withdrawing groups (Cl, F) and a hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Halogenated Benzoic Acids

*Estimated based on analog data.

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 3-chloro-2-fluoro-4-hydroxybenzoic acid is documented, methodologies for analogous compounds suggest a multi-step approach:

-

Esterification: Starting with 4-hydroxybenzoic acid, introduce protective groups (e.g., ethyl ester) to prevent side reactions during halogenation.

-

Halogenation:

-

Deprotection: Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.

A patent describing the synthesis of 5-chloro-2-fluoro-3-hydroxybenzoic acid ethyl ester highlights the use of iridium-catalyzed carbon-hydrogen borylation and oxidation steps, which could be adapted for positional isomer synthesis.

Key Reaction Conditions:

-

Catalysts: [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butylbipyridine) for regioselective borylation .

-

Oxidizing Agents: Potassium peroxymonosulfate (Oxone®) for hydroxylation.

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated at 160–165°C, extrapolated from 3-fluoro-4-hydroxybenzoic acid (154–158°C) , with the chloro substituent increasing lattice energy.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic halogen substituents.

Acid-Base Behavior

The compound’s acidity is governed by its substituents:

-

Carboxylic acid group: pKa ≈ 4.2–4.5 (similar to 3-fluoro-4-hydroxybenzoic acid ).

-

Hydroxyl group: pKa ≈ 9–10, deprotonating under alkaline conditions.

Biochemical and Industrial Applications

Enzyme Inhibition and Receptor Modulation

Structural analogs demonstrate activity as:

-

KCa2/3 Channel Inhibitors: The 3-fluoro-4-hydroxybenzoate scaffold shows affinity for small/intermediate conductance calcium-activated potassium channels, suggesting potential neuropharmacological applications .

-

Antimicrobial Agents: Halogenated benzoic acids disrupt microbial cell walls by inhibiting enzymes like protocatechuate 3,4-dioxygenase .

Industrial Use

-

Pharmaceutical Intermediates: Serve as precursors for anticoagulants and anti-inflammatory drugs.

-

Agrochemicals: Functionalized benzoic acids are key in herbicide and pesticide synthesis.

Comparison with Structural Analogs

Reactivity Differences

-

Electrophilic Substitution: The chloro group directs incoming electrophiles to the ortho/para positions, while fluorine’s inductive effect deactivates the ring.

-

Oxidative Stability: Compared to non-halogenated analogs, the compound exhibits enhanced resistance to autoxidation due to electron-withdrawing effects.

Bioactivity Profile

-

Lipophilicity: The Cl/F substitution increases logP relative to 3-fluoro-4-hydroxybenzoic acid, enhancing membrane permeability.

-

Metabolic Stability: Halogens slow hepatic degradation, extending in vivo half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume